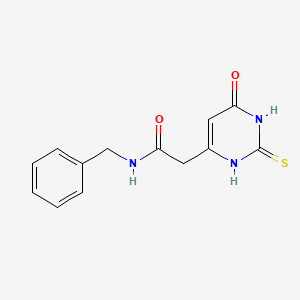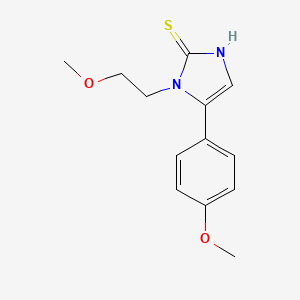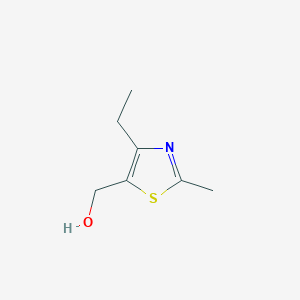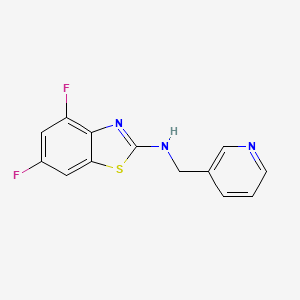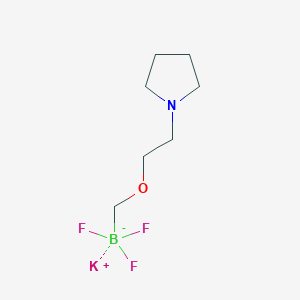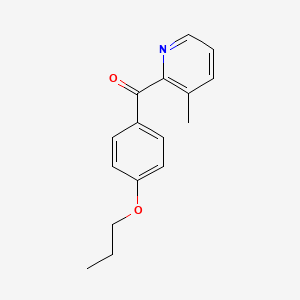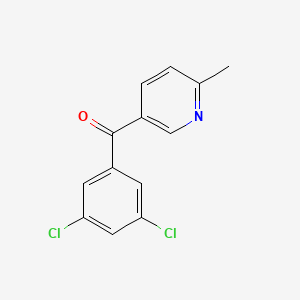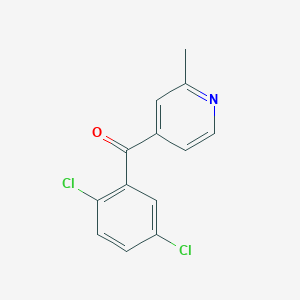![molecular formula C16H26N2O5 B1455213 1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester CAS No. 1357352-07-8](/img/structure/B1455213.png)
1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester
Übersicht
Beschreibung
“1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester” is a chemical compound with the CAS Number: 1357351-88-2 . It has a molecular weight of 298.34 . The IUPAC name for this compound is 8-(tert-butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)9(10(17)18)8-15-11(14)19/h9H,4-8H2,1-3H3,(H,15,19)(H,17,18) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound appears as a white to yellow solid .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The compound is related to the broader category of spiro compounds, which are of significant interest due to their complex structures and potential applications. A key aspect of research around similar compounds involves innovative synthesis techniques. For instance, spiro compounds, including variations of diaza-spiro[4.5]decane systems, have been synthesized through Rhodium(II)-carbenoid C–H insertion reactions, showcasing a method to create α,β′-dioxospirane systems from diazo intermediates (Aburel, Pompiliu S., Romming, C., & Undheim, K., 2000). This method emphasizes competitive insertions, providing a path to synthesize complex spiro compounds with specific configurations.
Anticonvulsant Evaluation
Another research focus is the evaluation of spiro compounds for their biological activity, such as anticonvulsant properties. Spiro[4.5] and spiro[4.6] carboxylic acids, which share structural similarities with the target compound, have been synthesized and tested for their anticonvulsant effectiveness. These studies aim to understand the role of carboxylic acid groups in compounds like valproic acid, exploring how structural analogues might offer new therapeutic options (Scott, K., Moore, J., & others, 1985).
Derivatives Synthesis and Applications
Research has also extended to the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, investigating compounds with 2-oxo-1-oxaspiro[4.5]decan-3,4-dicarboxylic acid derivatives. These studies focus on transforming these compounds through various chemical reactions to yield acids, acyl chlorides, and other derivatives, potentially leading to novel therapeutic agents or materials (Kuroyan, A., Pogosyan, S. A., & Grigoryan, N. P., 1995).
Neurotropic Activity
Further, the synthesis and neurotropic activity of N-benzylimides of 2-oxo-1-oxaspiro-4,5-decane-3,4-dicarboxylic acids have been explored. These studies aim at creating compounds with potential neurotropic effects, such as inhibiting serotonin deamination or potentiating the effects of tryptamine and 5-hydroxytryptophan, which could have implications for treating neurological disorders (Grigoryan, N. P., Pogosyan, S. A., & Sukasyan, R. S., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
8-O-tert-butyl 4-O-ethyl 1-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5/c1-5-22-12(19)11-10-17-13(20)16(11)6-8-18(9-7-16)14(21)23-15(2,3)4/h11H,5-10H2,1-4H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOVAVPSJOTMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)C12CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-tert-Butyl 4-ethyl 1-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



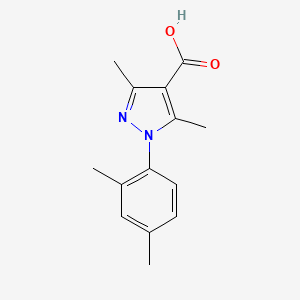
![(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B1455132.png)
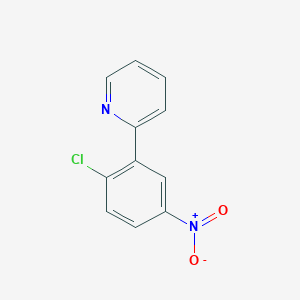
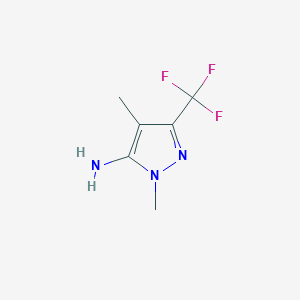
![5-Methoxy-2-[(4-methylpiperazin-1-yl)methyl]pyridin-4-ol](/img/structure/B1455135.png)
![5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B1455136.png)
